molecular formula C18H19FN2O5S B3500838 N-(4-fluorophenyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide

N-(4-fluorophenyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B3500838
M. Wt: 394.4 g/mol
InChI Key: CIHLSVFMLWVHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, commonly known as FMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FMS is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of FMS involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. FMS has been shown to inhibit the activity of Aurora kinase A, which is involved in the regulation of cell division and proliferation. FMS has also been shown to inhibit the activity of Bruton’s tyrosine kinase, which is involved in the activation of immune cells. By inhibiting these enzymes and proteins, FMS can effectively block the growth of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
FMS has been shown to have several biochemical and physiological effects. In vitro studies have shown that FMS can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. FMS has also been shown to modulate the immune response by inhibiting the activation of immune cells. In animal studies, FMS has been shown to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One of the major advantages of FMS is its specificity towards specific enzymes and proteins, making it a potential candidate for targeted therapy. FMS has also been shown to have low toxicity, making it a safe option for therapeutic use. However, FMS has several limitations when it comes to lab experiments. The synthesis process is complex and time-consuming, which can limit the availability of the compound. FMS also has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of FMS. One area of research is the optimization of the synthesis process to improve the yield and availability of the compound. Another area of research is the development of new formulations of FMS that can improve its solubility and bioavailability. FMS can also be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, FMS can be studied in the treatment of other diseases, including autoimmune disorders and inflammatory conditions.
Conclusion:
In conclusion, FMS is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. FMS has a specific mechanism of action that involves the inhibition of specific enzymes and proteins, making it a potential candidate for targeted therapy. FMS has several advantages, including its specificity and low toxicity, but also has limitations in terms of its synthesis and solubility. Future research on FMS can lead to the development of new therapies for various diseases.

Scientific Research Applications

FMS has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research has been in the field of cancer. FMS has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in the proliferation and survival of cancer cells. FMS has also been studied for its anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-17-7-6-15(27(23,24)21-8-10-26-11-9-21)12-16(17)18(22)20-14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHLSVFMLWVHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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